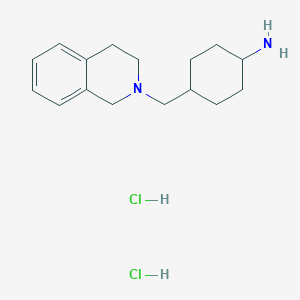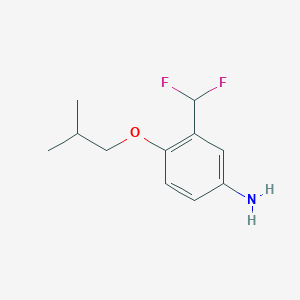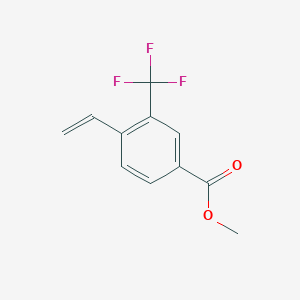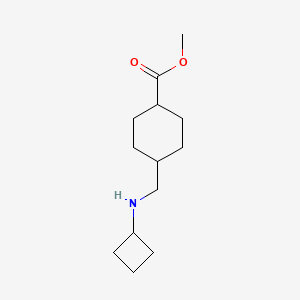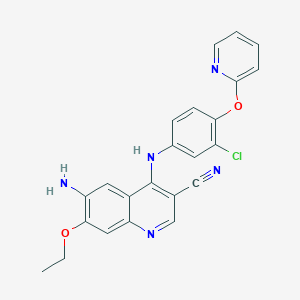
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of 2-chloropyridine with a suitable nucleophile to form the pyridin-2-yloxy intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction with 3-chloro-4-aminophenol to form the desired amine derivative.
Quinoline Ring Formation: The amine derivative undergoes cyclization with an appropriate reagent to form the quinoline ring.
Introduction of the Ethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and amino groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as 4-aminoquinoline, 7-chloroquinoline, and 6-methoxyquinoline share structural similarities with 6-Amino-4-((3-chloro-4-(pyridin-2-yloxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile.
Pyridine Derivatives: Compounds like 2-chloropyridine and 3-aminopyridine are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the pyridin-2-yloxy group and the ethoxyquinoline scaffold provides a unique chemical framework that can be exploited for various scientific and medicinal applications.
属性
分子式 |
C23H18ClN5O2 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
6-amino-4-(3-chloro-4-pyridin-2-yloxyanilino)-7-ethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H18ClN5O2/c1-2-30-21-11-19-16(10-18(21)26)23(14(12-25)13-28-19)29-15-6-7-20(17(24)9-15)31-22-5-3-4-8-27-22/h3-11,13H,2,26H2,1H3,(H,28,29) |
InChI 键 |
BZMGKGQKSUYHAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OC4=CC=CC=N4)Cl)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)



![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)
